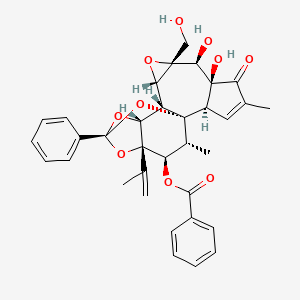

Genkwadaphnin

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

55073-32-0 |

|---|---|

Molekularformel |

C34H34O10 |

Molekulargewicht |

602.6 g/mol |

IUPAC-Name |

[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |

InChI |

InChI=1S/C34H34O10/c1-17(2)32-25(40-28(37)20-11-7-5-8-12-20)19(4)33-22-15-18(3)24(36)31(22,39)29(38)30(16-35)26(41-30)23(33)27(32)42-34(43-32,44-33)21-13-9-6-10-14-21/h5-15,19,22-23,25-27,29,35,38-39H,1,16H2,2-4H3/t19-,22-,23+,25-,26+,27-,29-,30+,31-,32+,33+,34-/m1/s1 |

InChI-Schlüssel |

QKMXESBAFIKRAD-MGAVNPOISA-N |

SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

Isomerische SMILES |

C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

Kanonische SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

Synonyme |

genkwadaphnin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sourcing and Isolation of Genkwadaphnin

Foreword: The Pursuit of a Potent Daphnane Diterpenoid

Genkwadaphnin, a complex daphnane-type diterpenoid, stands as a molecule of significant interest within the scientific community, particularly for its pronounced biological activities, including potent antileukemic and broader anticancer properties.[1][2][3] As research into novel therapeutic agents continues to accelerate, the demand for a reliable and efficient supply of high-purity this compound has become paramount. This guide provides a comprehensive, technically-grounded overview of the natural sources of this compound and the methodologies for its isolation and purification. Drawing from established scientific literature and field-proven insights, this document is intended to serve as a valuable resource for researchers, natural product chemists, and drug development professionals dedicated to advancing the study of this promising compound.

Natural Provenance of this compound

This compound is a secondary metabolite found predominantly in plants belonging to the Thymelaeaceae and Euphorbiaceae families.[4] These plants are often located in the tropical and subtropical regions of Asia.[4] The primary and most commercially viable sources are species within the Daphne and Wikstroemia genera.

| Plant Species | Family | Geographical Distribution (Primary) | Reported Bioactive Components |

| Daphne genkwa Siebold & Zucc. | Thymelaeaceae | China (Yangtze and Yellow River regions) | This compound, Yuanhuadine, Flavonoids, Lignans[1][5][6] |

| Dendrostellera lessertii | Thymelaeaceae | - | This compound[1] |

| Daphne odorata | Thymelaeaceae | - | This compound[1] |

| Gnidia latifolia | Thymelaeaceae | - | This compound[1] |

| Gnidia glaucus | Thymelaeaceae | - | This compound[1] |

| Wikstroemia indica (L.) C.A.Mey | Thymelaeaceae | China, Southeast Asia | Daphnane Diterpenoids, Daphnoretin, Flavonoids[7][8][9] |

Daphne genkwa, in particular its flower buds (Flos Genkwa), is a well-documented and abundant source of this compound.[5][10]

The Isolation Workflow: A Multi-Stage Approach

The isolation of this compound is a meticulous process that necessitates a systematic, multi-stage approach to navigate the chemical complexity of the plant matrix. The overarching strategy involves crude extraction followed by a series of purification steps, each designed to incrementally enrich the concentration of the target molecule.

Caption: A generalized workflow for the isolation of this compound.

Stage 1: Plant Material Preparation

The quality of the starting material is a critical determinant of the final yield and purity.

Protocol:

-

Harvesting: The flower buds of Daphne genkwa should be collected at their optimal stage of development, as the concentration of secondary metabolites can vary with maturity.

-

Drying: The collected plant material must be thoroughly dried to prevent enzymatic degradation and microbial growth. Air-drying in a well-ventilated area or oven-drying at a controlled temperature (typically 40-50°C) are common practices.

-

Pulverization: The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

Stage 2: Crude Extraction

The objective of this stage is to liberate this compound and other metabolites from the plant matrix into a solvent.

Rationale for Solvent Selection: The choice of solvent is dictated by the polarity of this compound. As a diterpenoid ester, it exhibits moderate polarity. Alcohols, such as ethanol and methanol, are effective for this purpose. 95% ethanol is frequently employed for large-scale extractions.[10]

Common Extraction Techniques:

-

Maceration: Soaking the powdered plant material in a solvent at room temperature for an extended period (e.g., 72 hours) with occasional agitation.[11]

-

Soxhlet Extraction: A continuous extraction method that offers higher efficiency but may expose the extract to elevated temperatures.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to shorter extraction times and improved yields.

Protocol (Maceration):

-

Submerge the powdered Daphne genkwa flower buds in 95% ethanol in a large vessel.

-

Allow the mixture to stand for 72 hours at room temperature, with periodic stirring.[11]

-

Filter the mixture to separate the ethanolic extract from the solid plant residue.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

Stage 3: Solvent-Solvent Partitioning

This liquid-liquid extraction step aims to separate compounds based on their differential solubility in immiscible solvents, thereby achieving a preliminary purification.

Protocol:

-

Suspend the crude ethanol extract in water to form an aqueous suspension.

-

Perform sequential extractions with solvents of increasing polarity. A typical sequence is:

-

Collect and concentrate each fraction separately. The dichloromethane fraction is typically the one enriched with this compound and is carried forward for further purification.[10]

Caption: A flowchart of the solvent-solvent partitioning process.

Stage 4: Chromatographic Purification

This is the most critical stage, employing various chromatographic techniques to isolate this compound from other closely related compounds.

a) Silica Gel Column Chromatography:

This is often the first step in the chromatographic purification of the active fraction (e.g., the dichloromethane fraction).

Protocol:

-

Prepare a silica gel column packed with an appropriate non-polar solvent system, such as hexane-ethyl acetate.

-

Adsorb the concentrated dichloromethane fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

b) Sephadex LH-20 Chromatography:

This size-exclusion chromatography is effective for separating compounds based on their molecular size and is often used to further purify the fractions obtained from the silica gel column.

Protocol:

-

Dissolve the this compound-containing fractions in methanol.

-

Load the solution onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions, again monitoring with TLC or HPLC.[11]

c) Preparative High-Performance Liquid Chromatography (Prep-HPLC):

This is the final polishing step to obtain high-purity this compound.

Protocol:

-

Dissolve the enriched fraction from the previous step in a suitable solvent.

-

Inject the solution onto a preparative HPLC system equipped with a C18 column.

-

Elute with a suitable mobile phase, often a gradient of acetonitrile and water.

-

Monitor the eluent with a UV detector and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure, solid this compound.

Structural Elucidation and Purity Assessment

Once isolated, the identity and purity of this compound must be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the complex structure of this compound.[12][13][14] 2D NMR techniques (COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[9] Tandem MS (MS/MS) can be used to study its fragmentation pattern, further confirming the structure.

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC system with a photodiode array (PDA) detector is used to assess the purity of the isolated compound.

Concluding Remarks for the Researcher

The isolation of this compound from its natural sources is a challenging yet rewarding endeavor. The success of this process hinges on a systematic and well-executed workflow, from the careful selection and preparation of plant material to the meticulous application of multiple chromatographic techniques. This guide provides a robust framework based on established methodologies. However, it is crucial for researchers to recognize that optimization of specific parameters, such as solvent ratios and gradient profiles, may be necessary depending on the specific plant material and laboratory conditions. The potent biological activity of this compound underscores the importance of obtaining this compound in high purity for further pharmacological studies and potential therapeutic development.

References

- Patel, D. K., & Patel, K. (2024). Herbal Medicines this compound as Therapeutic Agent for Cancers and Other Human Disorders: A Review of Pharmacological Activities through Scientific Evidence. Current Traditional Medicine, 10(4), 21-27.

- Wang, Y., et al. (2019). Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne. Molecules, 24(13), 2482.

- Hall, I. H., et al. (1982). The effects of this compound and gnidilatidin on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro. Journal of Pharmaceutical Sciences, 71(11), 1263-1267.

- He, W., et al. (2019). A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies. Molecules, 24(10), 1893.

- Li, J., et al. (2020). This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation. British Journal of Cancer, 123(11), 1673-1685.

- Xie, H., et al. (2011). Preparative isolation and purification of four flavonoids from Daphne genkwa Sieb. et Zucc. by high-speed countercurrent chromatography.

- Li, H., et al. (2011). PREPARATIVE ISOLATION AND PURIFICATION OF FOUR FLAVONOIDS FROM DAPHNE GENKWA SIEB. ET ZUCC. BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY.

- BenchChem. (2025).

- Li, S., et al. (2013). Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures. Chemistry Central Journal, 7(1), 159.

- Mikkelsen, M. D., et al. (2018). Reconstructing Biosynthetic Pathway of the Plant-Derived Cancer Chemopreventive-Precursor Glucoraphanin in Escherichia Coli. Metabolic Engineering, 45, 17-25.

- CN102311415A - Method for extracting daphnoretin from wikstroemia indica - Google P

- Zhang, J., et al. (2022). Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics. ACS Omega, 7(43), 38891-38902.

- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).

- OPTIMIZATION OF DAPHNORETIN EXTRACTION FROM WIKSTROEMIA INDICA (L.) C.A.MEY TWIGS AND LEAVES USING RESPONSE SURFACE METHODOLOGY | Request PDF. (n.d.).

- Biosynthesis pathway of genkwanin. | Download Scientific Diagram. (n.d.).

- Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7733.

- Jo, E., et al. (2023). Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry. Plants (Basel, Switzerland), 12(20), 3620.

- Chen, K., & Zang, L. (2019). Emerging NMR techniques as advanced tools for characterising biological parenteral products. European Pharmaceutical Review.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. The effects of this compound and gnidilatidin on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. CN102311415A - Method for extracting daphnoretin from wikstroemia indica - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Genkwadaphnin: A Technical Guide to a Complex Daphnane Diterpenoid

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Intriguing World of Daphnane Diterpenoids

Genkwadaphnin is a prominent member of the daphnane-type diterpenoids, a class of structurally complex natural products primarily found in plants of the Thymelaeaceae and Euphorbiaceae families.[1] These compounds, isolated from various species of the Daphne genus, have garnered significant attention from the scientific community due to their wide array of potent biological activities, including anticancer, anti-HIV, and immunomodulatory effects.[2][3] this compound itself is mainly isolated from the flower buds of Daphne genkwa.[2][4] The intricate tricyclic 5/7/6 ring system, adorned with various oxygenated functional groups and ester side chains, presents a formidable challenge for both structural elucidation and chemical synthesis, while also providing a rich scaffold for diverse biological functions. This guide offers a comprehensive technical overview of the structure, synthesis, and biological activity of this compound, tailored for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Part 1: Unraveling the Molecular Architecture: Structural Elucidation of this compound

The definitive structure of this compound has been established through a combination of advanced spectroscopic techniques. The process of elucidating such a complex natural product is a testament to the power of modern analytical chemistry.

Methodologies in Structural Determination

The primary tools for determining the structure of this compound and related daphnane diterpenoids are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for mapping the carbon skeleton and the relative stereochemistry of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact molecular formula, which is a critical first step in structure elucidation.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods help to identify key functional groups present in the molecule, such as hydroxyls, carbonyls, and aromatic rings.

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. However, obtaining high-quality crystals of complex natural products can be a significant challenge, and to date, a single-crystal X-ray structure of this compound has not been reported in the literature.

-

Electronic Circular Dichroism (ECD): In the absence of X-ray data, ECD calculations can be used to determine the absolute configuration of chiral molecules by comparing experimental and theoretically calculated spectra.[4][5]

Spectroscopic Data Analysis: A Glimpse into the Structure

While a complete, publicly available, and tabulated set of ¹H and ¹³C NMR data for this compound is not consistently reported across the literature, analysis of related daphnane diterpenoids isolated from Daphne genkwa provides a clear picture of the expected spectroscopic features.[1][2][4] The structural elucidation relies on the careful interpretation of key correlations in 2D NMR spectra.

Expected ¹H and ¹³C NMR Spectral Features of this compound:

| Structural Feature | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| Tricyclic Core Protons | 1.0 - 5.5 | 20 - 90 | Complex spin systems observable in COSY spectra, allowing for the tracing of proton-proton connectivities within the 5, 7, and 6-membered rings. |

| Orthoester Methine Proton | ~5.8 | ~110 | HMBC correlations from this proton to carbons of the orthoester and the diterpenoid core are crucial for positioning this group. |

| Benzoate Group Protons | 7.4 - 8.1 | 128 - 134 (aromatic), ~165 (carbonyl) | HMBC correlations from the aromatic protons to the carbonyl carbon and to the diterpenoid core confirm the identity and location of the benzoate ester. |

| Isopropenyl Group Protons | ~1.7 (methyl), ~4.9 (vinyl) | ~20 (methyl), ~112 (CH₂), ~145 (quaternary C) | COSY correlation between the vinyl protons. HMBC correlations from the methyl and vinyl protons to the carbons of the isopropenyl group and the attachment point on the core. |

Experimental Workflow for Structural Elucidation:

Below is a detailed, step-by-step methodology for the structural elucidation of a novel daphnane diterpenoid like this compound.

Part 2: The Synthetic Challenge: Towards the Total Synthesis of this compound

The total synthesis of daphnane diterpenoids represents a significant challenge in organic chemistry due to their densely functionalized and stereochemically complex structures. While a specific total synthesis of this compound has not been prominently detailed in the reviewed literature, the synthesis of the core daphnane skeleton and related family members provides a blueprint for how such a synthesis could be approached. The work of prominent synthetic groups, such as those of Wender and Inoue, has laid the groundwork for accessing these complex molecules.

Key Synthetic Strategies

The construction of the daphnane core typically involves strategies that can efficiently build the fused 5/7/6 ring system with the correct stereochemistry. Common approaches include:

-

Intramolecular Cycloadditions: Diels-Alder or other cycloaddition reactions can be employed to form key ring systems.

-

Radical Cyclizations: Radical-mediated ring closures are powerful methods for forming challenging carbon-carbon bonds.

-

Ring-Closing Metathesis: This has become a go-to reaction for the formation of medium-sized rings, such as the 7-membered ring in the daphnane skeleton.

Illustrative Synthetic Protocol: A Representative Daphnane Synthesis

The following is a generalized, step-by-step protocol illustrating a potential synthetic route to a daphnane core, based on published strategies for related molecules.

Step 1: Synthesis of the A-Ring Precursor

-

This often starts from a readily available chiral starting material to set the initial stereocenters.

Step 2: Attachment of the C-Ring Precursor and Formation of the B-Ring

-

A key coupling reaction, followed by a ring-closing metathesis or a radical cyclization, is often employed to form the central 7-membered ring.

Step 3: Functionalization of the Tricyclic Core

-

Once the core is assembled, a series of stereoselective oxidations and reductions are carried out to install the necessary hydroxyl and keto groups.

Step 4: Late-Stage Installation of the Orthoester and Benzoate Groups

-

The final stages of the synthesis would involve the protection and deprotection of various functional groups to allow for the selective installation of the characteristic ester and orthoester moieties of this compound.

Part 3: Biological Activity and Therapeutic Potential

This compound exhibits a remarkable range of biological activities, with its anticancer and immunomodulatory properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated potent cytotoxic activity against a variety of cancer cell lines.[1][4] Its anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell invasion and metastasis.[6]

Table of In Vitro Anticancer Activity of this compound and Related Daphnane Diterpenoids:

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| This compound | Hepatocellular Carcinoma (Hep3B, PLC/PRF/5) | Cytotoxicity | Potent (specific values vary between studies) | [6] |

| This compound | Leukemia (P-388) | Antileukemic | Significant activity reported | |

| Genkwadane K | Breast Cancer (MCF-7) | Cytotoxicity | 3.25 | [4] |

| Yuanhuadine | Leukemia (K562) | Cytotoxicity | 5.33 | [4] |

| Daphnane Diterpenoid (unspecified) | Lung Cancer (A549) | Apoptosis Induction | 7.77 - 20.56 | [5] |

Mechanism of Anticancer Action:

One of the key mechanisms of this compound's anticancer activity in hepatocellular carcinoma is the inhibition of 3β-hydroxysteroid-Δ24 reductase (DHCR24), a crucial enzyme in cholesterol biosynthesis.[6] This leads to a disruption of lipid raft formation, which in turn inhibits cancer cell growth and invasion.[6]

Immunomodulatory and Antiviral Activity

This compound has also been shown to possess significant immunomodulatory and antiviral properties. It has been reported to have anti-HIV activity.[3]

Mechanism of Immunomodulatory Action:

This compound can induce the production of interferon-gamma (IFN-γ) in natural killer (NK) cells. This effect is mediated through the activation of the PKD1/NF-κB/STAT1 signaling pathway.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive daphnane diterpenes from the flower buds of Daphne genkwa (Thymelaeaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guided isolation of daphnane-type diterpenes from Daphne genkwa by molecular network strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Genkwadaphnin: A Multifaceted Inhibitor of Oncogenic Pathways

An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Genkwadaphnin, a daphnane-type diterpene orthoester isolated from the flower buds of Daphne genkwa, has emerged as a promising natural product with potent anti-tumor activities.[1][2] Its complex chemical structure belies a sophisticated and multifaceted mechanism of action, targeting several key signaling pathways that are frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular mechanisms in cancer cells, offering insights for researchers and drug development professionals exploring its therapeutic potential.

Core Anti-Cancer Mechanisms of this compound

This compound exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways that drive tumor growth and metastasis.

Induction of Apoptosis: A Multi-pronged Approach

This compound is a potent inducer of apoptosis in various cancer cell lines.[2] Its pro-apoptotic activity is not mediated by a single pathway but rather a coordinated assault on cancer cell survival mechanisms.

a. ROS-Mediated Oxidative Stress and MAPK Activation:

A primary mechanism by which this compound triggers apoptosis is through the generation of reactive oxygen species (ROS).[3] This increase in intracellular ROS leads to oxidative stress, a condition that cancer cells, despite their altered metabolism, are often vulnerable to. The elevated ROS levels subsequently activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[3] Phosphorylation and activation of JNK and p38 MAPK are critical for the downstream signaling cascade that ultimately leads to the execution of apoptosis.[3] The essential role of ROS in this process is underscored by the observation that pre-treatment with the ROS scavenger N-acetylcysteine (NAC) significantly mitigates this compound-induced apoptosis.[3]

Experimental Protocol: Detection of Intracellular ROS

This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cancer cells of interest

-

This compound

-

DCFH-DA (5 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

Cell culture medium

-

Fluorometer or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for the indicated time.

-

Wash the cells twice with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells three times with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

-

An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in intracellular ROS.

b. Targeting the KPNB1/Nur77 Axis in Gastric Cancer:

In gastric cancer, this compound has been shown to function as an inhibitor of Karyopherin β1 (KPNB1), a nuclear import protein.[1] By inhibiting KPNB1, this compound disrupts the nuclear import of the orphan nuclear receptor Nur77. This leads to the accumulation of Nur77 in the cytoplasm, where it can translocate to the mitochondria and trigger the intrinsic apoptotic pathway.[1]

Diagram: this compound's Induction of Apoptosis via the KPNB1/Nur77 Pathway

Caption: this compound inhibits KPNB1, leading to cytoplasmic accumulation of Nur77 and subsequent mitochondrial-mediated apoptosis.

Inhibition of Cell Proliferation and Invasion

Beyond inducing cell death, this compound actively halts the growth and spread of cancer cells.

a. Disruption of Cholesterol Biosynthesis and Lipid Raft Formation:

In hepatocellular carcinoma (HCC), this compound has been found to inhibit the expression and activity of 3β-hydroxysteroid-Δ24 reductase (DHCR24), a key enzyme in the cholesterol biosynthesis pathway.[2][4] This inhibition leads to a reduction in cellular cholesterol levels, which in turn disrupts the formation of lipid rafts.[4] Lipid rafts are specialized membrane microdomains that are enriched in cholesterol and serve as platforms for various signaling molecules that promote cancer cell proliferation, migration, and invasion.[4] By disrupting these signaling hubs, this compound effectively hampers the malignant progression of HCC.[4]

Diagram: this compound's Inhibition of HCC Progression

Caption: this compound inhibits DHCR24, disrupting cholesterol biosynthesis and lipid raft formation, thereby suppressing oncogenic signaling.

b. Induction of Cell Cycle Arrest:

While the precise mechanisms of this compound-induced cell cycle arrest are still under investigation, studies on similar compounds and its known effects on signaling pathways suggest that it likely interferes with the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the cell cycle distribution of this compound-treated cells.

Materials:

-

Cancer cells

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (10 mg/mL)

-

Propidium Iodide (1 mg/mL)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Modulation of Autophagy: A Context-Dependent Role

The role of this compound in autophagy, a cellular recycling process that can either promote or suppress tumor growth, is an area of active investigation. While direct studies on this compound's effect on autophagy are limited, its known modulation of pathways like MAPK and PI3K/Akt suggests a potential influence on this process. Depending on the cancer type and cellular context, this compound may either induce autophagic cell death or inhibit pro-survival autophagy, further contributing to its anti-tumor activity. Further research is needed to fully elucidate the intricate interplay between this compound and autophagy in cancer cells.

Quantitative Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| TE-1 | Esophageal Carcinoma | 0.02 ± 0.003 | [2] |

| MCF-7 | Breast Cancer | 0.03 ± 0.005 | [2] |

| A549 | Lung Cancer | 0.04 ± 0.006 | [2] |

| U251 | Glioblastoma | 0.03 ± 0.004 | [2] |

| Hep3B | Hepatocellular Carcinoma | 0.05 ± 0.007 | [2] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 0.06 ± 0.008 | [2] |

| C4-2B | Castration-Resistant Prostate Cancer | Not specified, but potent | [1] |

Conclusion and Future Directions

This compound presents a compelling case as a natural product with significant potential for cancer therapy. Its ability to simultaneously target multiple oncogenic pathways, including those involved in apoptosis, cell proliferation, and metabolism, highlights its promise as a multi-targeted anti-cancer agent. While preclinical studies have been encouraging, further research is warranted to fully understand its mechanism of action, particularly its role in autophagy, and to evaluate its safety and efficacy in clinical settings. The development of this compound or its analogs could offer novel therapeutic strategies for a range of cancers, including those that have developed resistance to conventional therapies.

References

-

Wu, J., Guo, L., Qiu, X., Ren, Y., Li, F., Cui, W., & Song, S. (2020). This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation. British Journal of Cancer, 123(11), 1673–1685. [Link]

-

Lee, J. H., Kim, J. H., Kim, J. H., Lee, J. H., & Chung, J. H. (2014). This compound induces reactive oxygen species (ROS)-mediated apoptosis of squamous cell carcinoma (SCC) cells. Biochemical and Biophysical Research Communications, 450(1), 194–199. [Link]

-

Oreate AI Blog. (2026, January 7). Research Breakthrough by Sun Yat-Sen University Team on the Active Ingredients of this compound in Treating Prostate Cancer With Click Chemistry. [Link]

-

Wu, J., Guo, L., Qiu, X., Ren, Y., Li, F., Cui, W., & Song, S. (2020). This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation. British Journal of Cancer, 123(11), 1673–1685. [Link]

-

Kang, H. B., Ahn, K. S., Oh, S. R., & Kim, J. W. (2014). This compound Induces IFN-γ via PKD1/NF-κB/STAT1 Dependent Pathway in NK-92 Cells. PLoS ONE, 9(12), e115146. [Link]

Sources

- 1. Research Breakthrough by Sun Yat-Sen University Team on the Active Ingredients of this compound in Treating Prostate Cancer With Click Chemistry - Oreate AI Blog [oreateai.com]

- 2. This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces reactive oxygen species (ROS)-mediated apoptosis of squamous cell carcinoma (SCC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Genkwadaphnin's Therapeutic Potential in Hepatocellular Carcinoma: A Technical Guide to Target Identification and Validation

Abstract

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, with a pressing need for novel therapeutic strategies. Natural products represent a promising reservoir of bioactive compounds with anticancer properties. This technical guide delves into the molecular mechanisms of genkwadaphnin, a daphnane diterpenoid, in HCC. We will explore its primary molecular target, 3β-hydroxysteroid-Δ24 reductase (DHCR24), and the downstream consequences of its inhibition on cholesterol biosynthesis and lipid raft formation. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the experimental workflows for validating this compound's targets and elucidating its anticancer effects.

Introduction: The Landscape of Hepatocellular Carcinoma and the Promise of Natural Products

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The prognosis for advanced HCC is often poor, with limited efficacy of current systemic therapies. This underscores the urgent need for innovative therapeutic agents that can overcome treatment resistance and improve patient outcomes.

Natural products have historically been a rich source of anticancer drugs. This compound, a diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated potent cytotoxic effects against various cancer cell lines. Recent studies have illuminated its specific efficacy and mechanism of action in HCC, positioning it as a promising candidate for further preclinical and clinical investigation.

The Core Target of this compound in HCC: DHCR24

Research has identified 3β-hydroxysteroid-Δ24 reductase (DHCR24) as a key molecular target of this compound in HCC.[1][2] DHCR24 is a critical enzyme in the final step of the Kandutsch-Russell pathway of cholesterol biosynthesis, catalyzing the reduction of desmosterol to cholesterol.[3][4]

The Role of DHCR24 in HCC Pathogenesis

In HCC, DHCR24 is frequently overexpressed, and this high expression is correlated with poor clinical outcomes.[1][2] The enzyme's role extends beyond cholesterol synthesis; it is intricately linked to the formation of lipid rafts.[1][2] These are specialized membrane microdomains enriched in cholesterol and sphingolipids that function as signaling platforms for various cellular processes, including cell growth, proliferation, and migration.[5] By promoting cholesterol biosynthesis, elevated DHCR24 activity contributes to the structural integrity and function of lipid rafts, thereby facilitating oncogenic signaling pathways that drive HCC progression and metastasis.[1][6]

This compound as a DHCR24 Inhibitor

This compound exerts its anti-HCC effects by directly suppressing the expression and enzymatic activity of DHCR24.[1][2] This inhibition leads to a downstream cascade of events that collectively thwart the malignant phenotype of HCC cells.

Signaling Pathways Modulated by this compound in HCC

The inhibition of DHCR24 by this compound instigates a series of downstream effects on critical signaling pathways implicated in HCC.

Disruption of Cholesterol Biosynthesis and Lipid Raft Formation

By targeting DHCR24, this compound effectively blocks the final step in cholesterol production.[1][2] The resultant decrease in cellular cholesterol levels has a profound impact on the integrity of lipid rafts. The depletion of cholesterol from these microdomains disrupts their structure and function, leading to the dissociation of key signaling molecules and the attenuation of pro-tumorigenic signals.[1][6]

Caption: this compound's primary mechanism of action in HCC.

Inhibition of Cell Growth, Invasion, and Metastasis

The disruption of DHCR24-mediated cholesterol metabolism and lipid raft integrity culminates in the potent inhibition of HCC cell growth, invasion, and metastasis, as observed in both in vitro and in vivo models.[1][2]

Quantitative Data on this compound's Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified in various HCC cell lines.

| Cell Line | IC50 (µM) | Reference |

| Hep3B | 0.02 ± 0.003 | [7] |

| PLC/PRF/5 | 0.03 ± 0.005 | [7] |

| Huh7 | 12.81 ± 1.13 | [8] |

| HepG2 | 13.95 ± 1.12 | [8] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. The significant difference in IC50 values between studies may be attributed to variations in experimental conditions and cell line characteristics.

Experimental Protocols for Target Validation

This section provides detailed methodologies for the identification and validation of this compound's targets in HCC.

Workflow for Target Identification and Validation

Caption: Experimental workflow for validating this compound's target in HCC.

Detailed Experimental Methodologies

-

Cell Lines: Human HCC cell lines (e.g., Hep3B, PLC/PRF/5) and a normal human liver cell line (e.g., HL7702) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations in the culture medium for experiments. A vehicle control (DMSO) is included in all experiments.

-

Cell Lysis: HCC cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 hours). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk and incubated overnight at 4°C with a primary antibody specific for DHCR24. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control to ensure equal protein loading.

-

Cell Treatment: HCC cells are treated with this compound for 48-72 hours.

-

Cholesterol Extraction: Cells are washed and lipids are extracted using a suitable organic solvent mixture.

-

Quantification: The total cholesterol content is measured using a commercially available cholesterol assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout. The results are normalized to the total protein content of the cell lysate.[9][10]

-

Cell Staining: HCC cells, grown on coverslips, are treated with this compound. Lipid rafts are then stained using a fluorescently labeled cholera toxin subunit B (e.g., FITC-CTB), which binds to the ganglioside GM1, a marker of lipid rafts.

-

Microscopy: The stained cells are visualized using a fluorescence microscope. A decrease in fluorescence intensity or altered distribution of the stain indicates disruption of lipid rafts.

-

Flow Cytometry: For a quantitative analysis, cells can be stained with fluorescently labeled antibodies against lipid raft-associated proteins and analyzed by flow cytometry to assess changes in their surface expression.[1][11][12]

-

Migration (Wound Healing) Assay: A scratch is made in a confluent monolayer of HCC cells. The cells are then treated with this compound, and the closure of the scratch is monitored and photographed at different time points. The rate of migration is quantified by measuring the change in the wound area.

-

Invasion (Transwell) Assay: HCC cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. Cells are treated with this compound, and after a suitable incubation period, the cells that have invaded through the Matrigel and migrated to the lower surface of the insert are stained and counted.[13][14][15][16][17]

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Cell Implantation: HCC cells (e.g., Hep3B) are subcutaneously injected into the flank of the mice.

-

This compound Administration: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound is administered (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for DHCR24 expression.[2][18][19][20]

Conclusion and Future Directions

This compound presents a compelling case as a novel therapeutic agent for HCC. Its well-defined mechanism of action, centered on the inhibition of DHCR24 and the subsequent disruption of cholesterol metabolism and lipid raft signaling, offers a clear rationale for its anticancer effects. The experimental protocols outlined in this guide provide a robust framework for further investigation and validation of this compound and other natural products as potential HCC therapeutics.

Future research should focus on optimizing the delivery of this compound to tumor tissues to enhance its efficacy and minimize potential off-target effects. Combination therapies, pairing this compound with other targeted agents or immunotherapies, could also be explored to achieve synergistic anticancer activity and overcome mechanisms of drug resistance. The continued exploration of natural product libraries holds immense promise for the discovery of new and effective treatments for hepatocellular carcinoma.

References

-

Yuan, J. et al. This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation. Br J Cancer123 , 1673–1685 (2020). [Link]

-

Gao, J. et al. Anti-tumor effect of ginkgetin on human hepatocellular carcinoma cell lines by inducing cell cycle arrest and promoting cell apoptosis. Environ Toxicol37 , 513-521 (2022). [Link]

-

Luria, A. et al. A flow-cytometry method for analysing the composition of lipid rafts. Cytometry A73 , 845-52 (2008). [Link]

-

Jury, E. C. et al. Analyzing T-Cell Plasma Membrane Lipids by Flow Cytometry. Methods Mol Biol1949 , 221-236 (2019). [Link]

-

Simons, K. & Ikonen, E. Functional rafts in cell membranes. Nature387 , 569-72 (1997). [Link]

-

Lloberas, J. et al. A FLOW-CYTOMETRY METHOD FOR ANALYSING THE COMPOSITION OF LIPID RAFTS. sappi. [Link]

-

Volk, T. et al. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Front Cell Dev Biol7 , 107 (2019). [Link]

-

Waterham, H. R. Inherited disorders of cholesterol biosynthesis. Clin Genet61 , 393-403 (2002). [Link]

-

ResearchGate. Knockdown of DHCR24 suppresses cholesterol biosynthesis and lipid rafts... | Download Scientific Diagram. [Link]

-

Yuan, J. et al. This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation. PMC. [Link]

-

JOVE. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. [Link]

-

Bio-protocol. Cell Migration, Chemotaxis and Invasion Assay Using Staining. [Link]

-

Corning. Assay Methods: Cell Invasion Assay. [Link]

-

PubMed. This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation. [Link]

-

PubMed Central. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect. [Link]

-

PubMed Central. Pan-cancer analysis reveals the potential role of DHCR24 in bladder cancer via interactions with HRAS to facilitate cholesterol synthesis. [Link]

-

Oxford Academic. DHCR24 Insufficiency Promotes Vascular Endothelial Cell Senescence and Endothelial Dysfunction via Inhibition of Caveolin-1/ERK Signaling. [Link]

-

Science.gov. lines ic50 values: Topics by Science.gov. [Link]

-

ResearchGate. IC 50 Values of Drug in Different HCC Cell Lines. [Link]

-

PMC. Multi-Omics Integration Identifies the Cholesterol Metabolic Enzyme DHCR24 as a Key Driver in Breast Cancer. [Link]

-

PMC. Regulation of cholesterol biosynthesis and cancer signaling. [Link]

-

ResearchGate. Cholesterol synthesis is important for the invasion of breast cancer... [Link]

-

ASBMB. Cholesterol synthesis and cancer. [Link]

-

PMC. Cellular cholesterol loss by DHCR24 knockdown leads to Aβ production by changing APP intracellular localization. [Link]

-

ResearchGate. (PDF) DHCR24 in Tumor Diagnosis and Treatment: A Comprehensive Review. [Link]

-

PLOS. Predicting therapeutic drugs for hepatocellular carcinoma based on tissue-specific pathways. [Link]

-

NIH. Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation. [Link]

-

ArTS. Xenograft Zebrafish Models for the Development of Novel Anti-Hepatocellular Carcinoma Molecules. [Link]

-

PMC. Multimodal Approach for Identification and Validation of Hepatocellular Carcinoma Targets for Radiotheranostics. [Link]

-

ResearchGate. Establishment of xenograft models with the human HCC cell line (HepG2)... [Link]

-

MDPI. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling. [Link]

-

ResearchGate. Inhibition of DHCR24 results in the replacement of cholesterol by... [Link]

Sources

- 1. sappi.ipn.mx [sappi.ipn.mx]

- 2. This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DHCR24 in Tumor Diagnosis and Treatment: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid raft - Wikipedia [en.wikipedia.org]

- 6. Pan-cancer analysis reveals the potential role of DHCR24 in bladder cancer via interactions with HRAS to facilitate cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting therapeutic drugs for hepatocellular carcinoma based on tissue-specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. Cellular cholesterol loss by DHCR24 knockdown leads to Aβ production by changing APP intracellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analyzing T-Cell Plasma Membrane Lipids by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A flow-cytometry method for analyzing the composition of membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 17. corning.com [corning.com]

- 18. Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

biological activity of Genkwadaphnin extracts

An In-Depth Technical Guide to the Biological Activity of Genkwadaphnin

Authored by a Senior Application Scientist

Foreword: this compound, a daphnane-type diterpene orthoester, is a potent bioactive compound isolated from several plant species, most notably the flower buds of Daphne genkwa.[1][2] Historically used in traditional medicine, modern pharmacological investigation has unveiled a spectrum of therapeutic activities, positioning this compound as a compound of significant interest for drug development.[3] This guide synthesizes current research to provide an in-depth exploration of its biological activities, focusing on the molecular mechanisms that underpin its anticancer, immunomodulatory, and antiviral effects. We will delve into the causality behind its actions and provide validated experimental frameworks for its study.

Section 1: Potent Anticancer Activity and Underlying Mechanisms

This compound exhibits robust cytotoxic and growth-inhibitory effects across a range of cancer cell lines, including hepatocellular carcinoma, colon cancer, squamous cell carcinoma, and various leukemias.[1] Its efficacy stems from a multi-pronged attack on critical cellular pathways essential for tumor survival and progression.

Mechanism I: Disruption of Cholesterol Homeostasis and Lipid Raft Integrity

A novel and significant anticancer mechanism of this compound is its ability to interfere with cholesterol biosynthesis, a pathway frequently upregulated in cancer to support rapid cell proliferation and membrane synthesis.[2]

-

Core Causality: this compound directly targets and suppresses the expression and enzymatic activity of 3β-hydroxysteroid-Δ24 reductase (DHCR24).[2][4] DHCR24 is a pivotal enzyme in the final step of the Kandutsch-Russell pathway of cholesterol synthesis.[2] By inhibiting DHCR24, this compound disrupts the production of cholesterol, a critical component of the cell membrane. This leads to the destabilization of lipid rafts—specialized membrane microdomains that serve as organizing centers for signaling proteins.[2][4] The disruption of these rafts impairs crucial oncogenic signaling cascades, thereby inhibiting cancer cell growth, migration, and invasion.[2] This mechanism has been validated in both in vitro hepatocellular carcinoma (HCC) cell lines and in vivo mouse xenograft models.[4]

-

Signaling Pathway Visualization:

Caption: this compound inhibits the DHCR24 enzyme, disrupting cholesterol synthesis.

Mechanism II: Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of programmed cell death (apoptosis) in malignant cells.[2][5] This is a critical feature for an anticancer agent, as it allows for the elimination of tumor cells without inducing a significant inflammatory response.

-

Core Causality: In leukemia cells, this compound triggers apoptosis through the activation of multiple signaling cascades.[5] It activates the extrinsic (death receptor) pathway, evidenced by the involvement of the Fas/FasL system and Caspase-8 activation.[5][6] Concurrently, it engages the intrinsic (mitochondrial) pathway.[5] Both pathways converge on the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, which are crucial mediators of apoptotic signaling.[5] This cascade ultimately leads to DNA fragmentation and cell death. Furthermore, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, typically at the G1/S or G2/M transition phases, preventing them from replicating.[5][6]

-

Apoptotic Pathway Visualization:

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Mechanism III: Inhibition of Nucleic Acid Synthesis

Early studies identified that daphnane diterpene esters, including this compound, selectively target DNA synthesis.[7][8]

-

Core Causality: this compound preferentially inhibits the de novo synthesis of purines, which are essential building blocks for DNA replication.[7] It achieves this by suppressing the activity of key enzymes in this pathway, including inosine monophosphate dehydrogenase (IMPDH) and phosphoribosyl pyrophosphate amido transferase.[7][8] This targeted suppression of DNA synthesis effectively halts the rapid proliferation characteristic of cancer cells, while having a less pronounced effect on RNA and protein synthesis at equivalent concentrations.[7]

Summary of In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic efficacy of this compound and related compounds against various cancer cell lines.

| Cell Line | Cancer Type | IC50 / ED50 Value | Reference |

| P-388 | Murine Lymphocytic Leukemia | ED50: 0.002 µg/mL | [7] |

| L-1210 | Murine Lymphoid Leukemia | ED50: 0.02 µg/mL | [7] |

| KB | Human Epidermoid Carcinoma | ED50: 0.02 µg/mL | [7] |

| Hep3B | Human Hepatocellular Carcinoma | IC50: ~5 µM | [2] |

| PLC/PRF/5 | Human Hepatocellular Carcinoma | IC50: ~10 µM | [2] |

Section 2: Immunomodulatory and Anti-inflammatory Activities

Beyond its direct cytotoxic effects, this compound can modulate the immune system, suggesting its potential use in immunotherapy and for treating inflammatory conditions.

-

Core Causality: this compound is an activator of Protein Kinase C (PKC), a family of enzymes central to signal transduction in immune cells.[2][9] Specifically, it has been shown to activate the PKD1 (a member of the PKC family) and the downstream ERK/MEK signaling pathways.[2] This cascade leads to the activation of the transcription factor NF-κB. In natural killer (NK) cells, NF-κB activation triggers the production of interferon-gamma (IFN-γ), a potent antiviral and antitumor cytokine.[2] This demonstrates that this compound can enhance innate immune responses. While direct anti-inflammatory mechanisms are still under investigation, related flavonoids are known to suppress pro-inflammatory mediators like iNOS and various interleukins by inhibiting MAPK and NF-κB pathways in macrophages, a mechanism likely shared by this compound.[10][11]

-

PKC Activation Pathway Visualization:

Caption: this compound activates PKC signaling to stimulate immune responses.

Section 3: Antiviral Properties

Several daphnane-type diterpenes possess antiviral capabilities, and this compound is noted for its anti-HIV activity.[2]

-

Core Causality: The precise mechanism of this compound's anti-HIV action requires further elucidation. However, natural products typically inhibit HIV replication at distinct stages of its life cycle.[12] These include:

-

Entry Inhibition: Preventing the virus from attaching to and entering host cells (e.g., T-cells).[12]

-

Reverse Transcription Inhibition: Blocking the conversion of viral RNA into DNA.

-

Integration Inhibition: Preventing the insertion of viral DNA into the host genome.

-

Post-Integration Inhibition: Interfering with the production or maturation of new viral particles.[13]

-

Given its ability to modulate host cell signaling pathways (e.g., PKC), it is plausible that this compound interferes with host factors required for viral replication, particularly during the early stages of infection. This remains a promising area for future investigation.

Section 4: Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step methodologies for the extraction, isolation, and biological evaluation of this compound.

Protocol: Extraction and Isolation from Daphne genkwa

This protocol outlines a standard phytochemical approach for isolating daphnane diterpenes.

-

Workflow Visualization:

Caption: Workflow for the extraction and purification of this compound.

-

Step-by-Step Methodology:

-

Preparation: Air-dry the flower buds of Daphne genkwa and grind them into a coarse powder.

-

Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, repeating the process three times. Combine the ethanol extracts.

-

Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol. The diterpenes, including this compound, will typically concentrate in the ethyl acetate fraction.

-

Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography. Elute with a gradient solvent system (e.g., hexane-ethyl acetate) to separate the compounds based on polarity.

-

Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Final Purification: Purify the target fractions further using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield pure this compound.

-

Structure Verification: Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is fundamental for determining the concentration-dependent effect of a compound on cell viability.[14]

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol assesses the therapeutic efficacy of this compound in a living organism.[15][16]

-

Workflow Visualization:

Caption: Workflow for an in vivo xenograft study of this compound.

-

Step-by-Step Methodology:

-

Animal Model: Use 6-8 week old immunocompromised mice (e.g., BALB/c nude). Allow them to acclimate for at least one week.

-

Tumor Inoculation: Harvest cancer cells (e.g., Hep3B) and resuspend them in a sterile PBS/Matrigel mixture. Subcutaneously inject 1-5 x 10⁶ cells into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100 mm³), randomize the animals into treatment and control groups (n=5-10 per group).

-

Treatment Administration: Prepare this compound in a suitable vehicle (e.g., PBS with 5% DMSO and 5% Tween 80). Administer the compound to the treatment group via intraperitoneal (i.p.) or oral gavage at a predetermined dose (e.g., 1 mg/kg) daily or every other day. The control group receives the vehicle only.

-

Efficacy Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a maximum size), euthanize the mice.

-

Final Analysis: Excise the tumors, weigh them, and process them for further analysis such as histology (H&E staining) or Western blotting to assess target engagement (e.g., DHCR24 levels).

-

Conclusion and Future Perspectives

This compound is a compelling natural product with a diverse and potent range of biological activities. Its ability to simultaneously target multiple oncogenic pathways—including cholesterol metabolism, apoptosis, and DNA synthesis—makes it a highly promising candidate for anticancer drug development.[1][2][7] Furthermore, its immunomodulatory and antiviral properties warrant deeper investigation for applications in immunotherapy and infectious diseases.[2]

Future research should focus on comprehensive pharmacokinetic and toxicological profiling to ensure its safety and efficacy.[1] Elucidating its effects on other key cancer-related pathways, such as Wnt/β-catenin signaling, could reveal additional therapeutic targets.[17][18] Ultimately, the translation of these preclinical findings into well-designed human clinical trials will be essential to harness the full therapeutic potential of this compound.[1]

References

- Herbal Medicines this compound as Therapeutic Agent for Cancers and Other Human Disorders: A Review of Pharmacological Activities through Scientific Evidence. (2024). Vertex AI Search.

- This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts form

- This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts form

- Research Breakthrough by Sun Yat-Sen University Team on the Active Ingredients of this compound in Treating Prostate Cancer With Click Chemistry. (2026).

- The effects of this compound and gnidilatidin on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro. (N.A.). PubMed.

- Antitumor agents LV: Effects of this compound and yuanhuacine on nucleic acid synthesis of P-388 lymphocytic leukemia cells. (N.A.). PubMed.

- Schematic representation of mechanism of 3-hydrothis compound induced... (N.A.).

- Genkwanin Inhibits Proinflammatory Mediators Mainly through the Regulation of miR-101/MKP-1/MAPK Pathway in LPS-Activated Macrophages. (2014). PubMed Central.

- Apoptosis induced by genipin in human leukemia K562 cells: involvement of c-Jun N-terminal kinase in G2/M arrest. (N.A.). NIH.

- Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. (N.A.). Unknown Source.

- Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. (2015). Future Medicinal Chemistry.

- Antiinflammatory effects of genipin, an active principle of gardenia. (N.A.). PubMed.

- Discovery of Ten Anti-HIV Hit Compounds and Preliminary Pharmacological Mechanisms Studies. (2024).

- In Vitro Anti-HIV-1 Activity of Fucoidans from Brown Algae - PMC. (N.A.). PubMed Central.

- Kinase Inhibitors on Wnt/beta-catenin Signaling P

- In Vivo Pharmacology Models for Cancer Target Research. (2019). PubMed.

- In vitro assays and techniques utilized in anticancer drug discovery. (2018). PubMed.

- In Vivo Models for Cholangiocarcinoma—What Can We Learn for Human Disease?. (N.A.). MDPI.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Breakthrough by Sun Yat-Sen University Team on the Active Ingredients of this compound in Treating Prostate Cancer With Click Chemistry - Oreate AI Blog [oreateai.com]

- 4. This compound inhibits growth and invasion in hepatocellular carcinoma by blocking DHCR24-mediated cholesterol biosynthesis and lipid rafts formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Apoptosis induced by genipin in human leukemia K562 cells: involvement of c-Jun N-terminal kinase in G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of this compound and gnidilatidin on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor agents LV: Effects of this compound and yuanhuacine on nucleic acid synthesis of P-388 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Genkwanin Inhibits Proinflammatory Mediators Mainly through the Regulation of miR-101/MKP-1/MAPK Pathway in LPS-Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiinflammatory effects of genipin, an active principle of gardenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Anti-HIV-1 Activity of Fucoidans from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Ten Anti-HIV Hit Compounds and Preliminary Pharmacological Mechanisms Studies - Lian - Current HIV Research [rjraap.com]

- 14. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abmole.com [abmole.com]

Genkwadaphnin: A Daphnane Diterpene Orchestrating Immune Activation via the PKD1/NF-κB Signaling Axis

An In-depth Technical Guide for Researchers

Abstract

Genkwadaphnin, a daphnane-type diterpene orthoester isolated from the flower buds of Daphne genkwa, has emerged as a molecule of significant interest due to its potent biological activities, including anti-leukemic and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of this compound's effects on the immune system, with a primary focus on its well-defined mechanism of action. We will dissect the core signaling pathways modulated by this compound, detail its impact on key immune cell populations such as Natural Killer (NK) cells and leukocytes, and provide validated, step-by-step experimental protocols for researchers seeking to investigate its immunomodulatory functions. This document is intended for researchers, scientists, and drug development professionals aiming to understand and harness the therapeutic potential of this compound.

Introduction: The Molecular Profile of this compound

This compound is a natural product derived from Daphne genkwa Siebold & Zucc. (Thymelaeaceae), a plant with a history in traditional Chinese medicine.[3][4] Chemically classified as a daphnane diterpene, it has demonstrated a range of biological effects, including significant cytotoxic activity against various cancer cell lines and potent immunomodulatory functions.[5][6][7] While its anti-cancer properties are a subject of ongoing research[6][8], its ability to directly influence immune cell behavior provides a compelling avenue for therapeutic development. This guide focuses specifically on the latter, elucidating the molecular cascades that underpin its effects on the immune system.

Core Mechanism of Action: Activation of the PKD1/NF-κB Signaling Pathway

The primary mechanism through which this compound exerts its immunomodulatory effects is the potent activation of the Protein Kinase D1 (PKD1) and Nuclear Factor-kappa B (NF-κB) signaling axis.[1][3][4] This pathway is a critical regulator of inflammatory responses, cell survival, and immune cell activation.

This compound treatment triggers the rapid phosphorylation and activation of PKD1, a member of the Protein Kinase C (PKC) family.[3][4] Activated PKD1 subsequently phosphorylates and activates the IκB kinase (IKK) complex.[3][9] The IKK complex then phosphorylates the inhibitory protein IκB, targeting it for ubiquitination and proteasomal degradation.[3][9] The degradation of IκB liberates the NF-κB transcription factor, primarily the p65 subunit, allowing it to translocate from the cytoplasm into the nucleus.[3][9] Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[3]

This signaling cascade is central to two major functional outcomes observed upon this compound treatment: the induction of Interferon-gamma (IFN-γ) in NK cells and the upregulation of the adhesion molecule CD44 on leukocytes.[1][3]

Caption: this compound-induced activation of the PKD1/NF-κB signaling pathway.

Effects on Key Immune Cell Populations

Natural Killer (NK) Cells: Potentiation of IFN-γ Production

This compound is a potent inducer of IFN-γ transcription and secretion in NK cells in a concentration- and time-dependent manner.[3][4] This effect is directly mediated by the PKD1/NF-κB pathway.[3] Furthermore, the secreted IFN-γ establishes a positive feedback loop by activating the STAT1 transcription factor in an autocrine fashion.[4] Phosphorylated STAT1 further enhances and sustains IFN-γ production, amplifying the initial signal from this compound.[4] This robust IFN-γ response is critical for enhancing anti-viral and anti-tumor immunity.

Leukocytes: Promotion of Cell Migration

In addition to cytokine induction, this compound promotes leukocyte migration by increasing the expression of the cell surface adhesion molecule CD44.[1] The upregulation of CD44 is also dependent on the PKD1/NF-κB signaling pathway.[1] Enhanced CD44 expression facilitates the transmigration of immune cells, such as peripheral blood mononuclear cells (PBMCs), which can lead to improved immune surveillance and a more effective innate immune response.[1]

Experimental Methodologies for Studying this compound

To empower researchers to validate and expand upon these findings, this section provides detailed protocols for key immunological assays.

Overall Experimental Workflow

The following diagram illustrates a comprehensive workflow for assessing the immunomodulatory effects of this compound.

Caption: A comprehensive workflow for analyzing this compound's immune effects.

Protocol 1: Quantification of Cytokine Production by ELISA

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure IFN-γ concentration in the supernatant of this compound-treated cells.[10][11]

Objective: To quantify the dose-dependent effect of this compound on IFN-γ secretion.

Materials:

-

Immune cells (e.g., NK-92 cell line, primary PBMCs)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

96-well cell culture plates

-

Human IFN-γ ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)

-

Plate reader

Procedure:

-

Cell Seeding: Seed immune cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 2-4 hours to allow cells to settle.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control. A typical concentration range to test is 1-100 ng/mL.[9]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C or used immediately.

-

ELISA Protocol: Perform the IFN-γ ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well ELISA plate with capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and collected supernatants to the wells.

-

Adding a biotinylated detection antibody.

-

Adding streptavidin-HRP conjugate.

-

Adding a substrate (e.g., TMB) to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of IFN-γ in each sample by interpolating from the standard curve.

| This compound (ng/mL) | IFN-γ Secretion (pg/mL) ± SD | Fold Change vs. Control |

| 0 (Vehicle) | 50 ± 8 | 1.0 |

| 1 | 250 ± 21 | 5.0 |

| 10 | 1200 ± 95 | 24.0 |

| 50 | 2800 ± 210 | 56.0 |

| 100 | 3100 ± 250 | 62.0 |

| Table 1: Illustrative data showing the dose-dependent induction of IFN-γ secretion by this compound in NK-92 cells after 24 hours, as measured by ELISA. |

Protocol 2: Analysis of Signaling Pathway Activation by Western Blot

This protocol describes the use of Western blotting to detect changes in the phosphorylation state and abundance of key signaling proteins in response to this compound.[12][13][14]

Objective: To confirm the activation of the PKD1/NF-κB/STAT1 pathway.

Materials:

-

Immune cells and treatment reagents (as above)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PKD1, anti-PKD1, anti-IκB, anti-p65, anti-p-STAT1, anti-STAT1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed 2 x 10⁶ cells per well in 6-well plates. Treat with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes) to observe dynamic changes in protein phosphorylation.

-